molecular formula C21H23NO3 B083807 Pargeverine CAS No. 13479-13-5

Pargeverine

Cat. No. B083807
CAS RN: 13479-13-5
M. Wt: 337.4 g/mol
InChI Key: QNPHCSSJLHAKSA-UHFFFAOYSA-N
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Description

Pargeverine, also known as propinox, is an antispasmodic drug . It is used for the treatment of disorders of the gastrointestinal tract, the uterus, and the gallbladder . It is a chemical compound classified as an active ingredient, which belongs to the line of drugs with antispasmodic and spasmolytic properties, with a direct effect on the smooth muscle of the gastrointestinal system .


Synthesis Analysis

The synthesis of Pargeverine involves various analytical techniques such as TLC, FTIR, 1H-MNR, FABMS and Elemental analysis . A stability indicating high performance liquid chromatographic (HPLC) method for the estimation of Pargeverine Hydrochloride was developed and validated .


Molecular Structure Analysis

The molecular formula of Pargeverine is C21H23NO3 . Its average mass is 337.412 Da and its monoisotopic mass is 337.167786 Da .


Chemical Reactions Analysis

Pargeverine has a density of 1.1±0.1 g/cm3, a boiling point of 460.7±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 72.1±3.0 kJ/mol and a flash point of 232.4±27.3 °C .


Physical And Chemical Properties Analysis

Pargeverine has a molar refractivity of 97.3±0.3 cm3, #H bond acceptors: 4, #H bond donors: 0, #Freely Rotating Bonds: 10, #Rule of 5 Violations: 1 . It has an ACD/LogP of 5.68, ACD/LogD (pH 5.5): 2.55, ACD/BCF (pH 5.5): 12.69, ACD/KOC (pH 5.5): 40.90, ACD/LogD (pH 7.4): 4.25, ACD/BCF (pH 7.4): 632.73, ACD/KOC (pH 7.4): 2039.84 .

Scientific Research Applications

  • Polymorphism in Pargeverine Hydrochloride : A study by Rao and Naik (2020) investigated polymorphism in Pargeverine Hydrochloride, which is crucial for stable active pharmaceutical ingredients, robust manufacturing processes, and cost reduction. The study found minimal possibilities of polymorph formation in the solvents attempted, indicating that specific controls to inhibit transition during manufacturing might not be necessary. This suggests that Pargeverine Hydrochloride has a stable crystalline form under various conditions, which is beneficial for pharmaceutical applications (Rao & Naik, 2020).

  • Pseudoallergic Reactions in Chronic Urticaria : Zuberbier et al. (2002) identified novel pseudoallergens in food, focusing on tomatoes, white wine, and herbs. They found that aromatic volatile ingredients in food, which are natural pseudoallergens, can elicit pseudoallergic reactions (PARs) in chronic urticaria. Although this study does not directly involve Pargeverine, it provides insight into the types of substances that can cause PARs, which is relevant for understanding the broader context of Pargeverine's use in treating similar conditions (Zuberbier et al., 2002).

  • Quantification of Carbinoxamine Using Pargeverine as an Internal Standard : Bhavani, Gurupadayya, and Sharfuddin (2014) developed a method for determining carbinoxamine in human plasma using Pargeverine Hydrochloride as an internal standard. This highlights Pargeverine's utility in analytical chemistry, particularly in therapeutic drug monitoring studies (Bhavani, Gurupadayya, & Sharfuddin, 2014).

  • Participatory Action Research (PAR) in Various Contexts : Although not directly related to Pargeverine, several studies discuss PAR as a methodological approach in research. For instance, Whyte (1989), White, Suchowierska, and Campbell (2004), and Ottosson (2003) explore how PAR can be used in industry and social sciences to advance knowledge and solve practical problems. These papers provide a perspective on research methodologies that could be applicable in studying Pargeverine's effects and applications in various fields (Whyte, 1989), (White, Suchowierska, & Campbell, 2004), (Ottosson, 2003).

properties

IUPAC Name

2-(dimethylamino)ethyl 2,2-diphenyl-2-prop-2-ynoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-4-16-25-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-15-22(2)3/h1,5-14H,15-17H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPHCSSJLHAKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048386
Record name Pargeverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pargeverine

CAS RN

13479-13-5
Record name 2-(Dimethylamino)ethyl α-phenyl-α-(2-propyn-1-yloxy)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13479-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pargeverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013479135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pargeverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pargeverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PARGEVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC61HM8FX0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
GK Rao, N Naik - International Journal of Pharmaceutical …, 2020 - search.ebscohost.com
… exploring polymorphism in Pargeverine Hydrochloride using … of the crystals of Pargeverine Hydrochloride in single and … of polymorph formation for Pargeverine HCl in the solvent/s …
Number of citations: 1 search.ebscohost.com
BJ Dattani, AB Patel, AJ Vyas… - Pharma Science …, 2017 - search.ebscohost.com
… estimation of Pargeverine Hydrochloride was developed and validated. Pargeverine Hydrochloride … The applied HPLC method allowed the separation and quantification of …
Number of citations: 0 search.ebscohost.com
BG Bhavani, BM Gurupadayya, S Sharfuddin - J. Appl. Chem, 2014 - researchgate.net
… present investigation, a new LC-MS/MS method has been reported for the estimation of carbinoxamine in human plasma using pargeverine as an internal standard pargeverine (fig. 2). …
Number of citations: 8 www.researchgate.net
S Tadiboyina, BM Gurupadayya… - Journal of …, 2015 - jast-journal.springeropen.com
… In this paper, we describe the development of a stereoselective method for CA in the presence of internal standard pargeverine hydrochloride (PGV) (Fig. 2) by the normal phase method…
Number of citations: 11 jast-journal.springeropen.com
G Silva‐Martinez, F Tristan‐Flores… - The FASEB …, 2021 - Wiley Online Library
… Within the top‐ranked drugs identified as a potentials inhibitor of RBD S1 ‐ ACE2 interaction we found pitavastatin, cholecalciferol, pargeverine, ipratropium, formoterol and fexofenadine…
Number of citations: 5 faseb.onlinelibrary.wiley.com
FE Tristán-Flores, D Casique-Aguirre… - …, 2021 - ncbi.nlm.nih.gov
… Pargeverine is an antispasmodic opioid alkaloid whose therapeutic indication is aimed at the treatment of painful spasms 66 , also, acts as anticholinergic and has a moderate and non-…
Number of citations: 1 www.ncbi.nlm.nih.gov
M Chen, D Qin, SL Huang, TC Tang… - Neurogastroenterology …, 2021 - Wiley Online Library
Background Chinese herbal medicine (CHM) is gaining popularity in treating irritable bowel syndrome (IBS). Although its efficacy was shown in recent randomized controlled trials (…
Number of citations: 4 onlinelibrary.wiley.com
JL Bonkowsky, JK Frazer, KF Buchi, CL Byington - Pediatrics, 2002 - publications.aap.org
… Metamizole or dipyrone plus pargeverine hydrochloride Bipasmin Compuesto (Promeco) … Metamizole or dipyrone plus pargeverine hydrochloride Bipasmin Compuesto (Promeco) …
Number of citations: 73 publications.aap.org
YS Mary, CY Panicker, CN Kavitha… - … Acta Part A: Molecular …, 2015 - Elsevier
FT-IR and FT-Raman spectra of Opipramol were recorded and analyzed. SERS spectrum was recorded in silver colloid. The vibrational wave numbers were computed using DFT …
Number of citations: 33 www.sciencedirect.com
C Von Muhlenbrock, P Nuñez, R Quera… - Journal of …, 2022 - ncbi.nlm.nih.gov
… Pain was managed with acetaminophen 4 g daily, metamizole 4 g daily, and pargeverine and tramadol 200 mg with partial response, requiring higher and more frequent doses of …
Number of citations: 9 www.ncbi.nlm.nih.gov

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